Eromycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

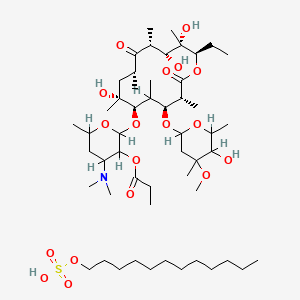

L’érythromycine estolate est un antibiotique macrolide dérivé de l’érythromycine, qui est produite par la bactérie Saccharopolyspora erythraea (anciennement connue sous le nom de Streptomyces erythraeus). Elle est largement utilisée pour traiter diverses infections bactériennes, y compris celles causées par des bactéries à Gram positif et à Gram négatif. L’érythromycine estolate est connue pour son efficacité dans le traitement des infections des voies respiratoires, des infections cutanées et d’autres infections bactériennes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’érythromycine estolate est synthétisée par estérification de l’érythromycine avec de l’acide propionique et du dodécylsulfate. La réaction implique la formation de l’érythromycine 2’-propionate, qui est ensuite mis à réagir avec le dodécylsulfate pour former l’érythromycine estolate .

Méthodes de production industrielle : La production industrielle de l’érythromycine estolate comprend plusieurs étapes :

- Fermentation : L’érythromycine est produite par fermentation de Saccharopolyspora erythraea.

- Extraction : L’érythromycine est extraite du bouillon de fermentation.

- Estérification : L’érythromycine est estérifiée avec de l’acide propionique pour former l’érythromycine 2’-propionate.

- Sulfatation : L’érythromycine 2’-propionate est mis à réagir avec le dodécylsulfate pour former l’érythromycine estolate.

- Purification : Le produit final est purifié et formulé sous différentes formes galéniques .

Analyse Des Réactions Chimiques

Types de réactions : L’érythromycine estolate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’érythromycine estolate peut être oxydée pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’érythromycine estolate en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule d’érythromycine

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’érythromycine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

L’érythromycine estolate a une large gamme d’applications en recherche scientifique :

Chimie : Elle est utilisée dans des études impliquant la synthèse et la modification d’antibiotiques macrolides.

Biologie : L’érythromycine estolate est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur la croissance bactérienne.

Médecine : Elle est largement utilisée en recherche clinique pour développer de nouvelles thérapies antibiotiques et pour étudier la pharmacocinétique et la pharmacodynamie des antibiotiques macrolides.

Industrie : L’érythromycine estolate est utilisée dans l’industrie pharmaceutique pour la production de formulations antibiotiques .

Mécanisme D'action

L’érythromycine estolate exerce ses effets en se liant à la sous-unité ribosomale 50S des ribosomes bactériens. Cette liaison inhibe la synthèse protéique en empêchant la translocation des peptides pendant la traduction. Par conséquent, la croissance bactérienne est inhibée, ce qui conduit à l’effet bactériostatique de l’érythromycine estolate .

Cibles et voies moléculaires :

Cible : La cible principale est la sous-unité ribosomale 50S.

Voies : L’inhibition de la synthèse protéique perturbe divers processus cellulaires, conduisant finalement à la mort des cellules bactériennes

Comparaison Avec Des Composés Similaires

L’érythromycine estolate fait partie du groupe des antibiotiques macrolides, qui comprend d’autres composés tels que l’azithromycine, la clarithromycine et la spiramycine.

Comparaison :

Azithromycine : Connue pour sa demi-vie plus longue et sa meilleure pénétration tissulaire par rapport à l’érythromycine estolate.

Clarithromycine : Similaire à l’érythromycine estolate, mais avec une meilleure stabilité acide et une meilleure absorption orale.

Spiramycine : Utilisée principalement en médecine vétérinaire et a un spectre d’activité différent .

Unicité : L’érythromycine estolate est unique en raison de son estérification spécifique, qui améliore sa stabilité et son absorption par rapport à l’érythromycine de base .

Composés similaires :

- Azithromycine

- Clarithromycine

- Spiramycine

Propriétés

Formule moléculaire |

C52H97NO18S |

|---|---|

Poids moléculaire |

1056.4 g/mol |

Nom IUPAC |

[4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1 |

Clé InChI |

AWMFUEJKWXESNL-WZICQLLOSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

SMILES isomérique |

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

SMILES canonique |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.